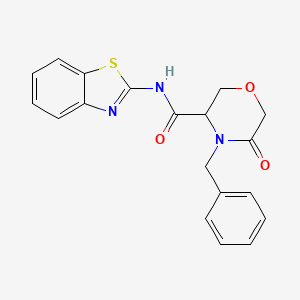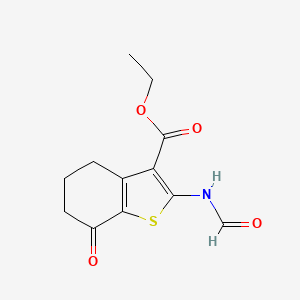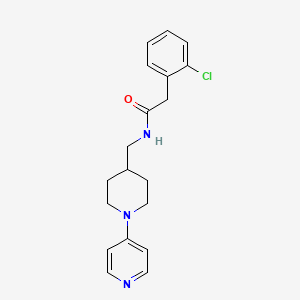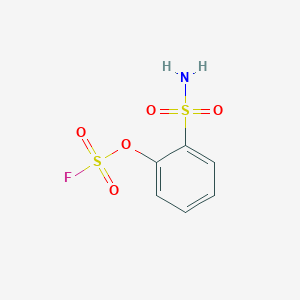![molecular formula C19H18N4O2 B2544613 N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-1-苯基环丙烷甲酰胺 CAS No. 2034505-39-8](/img/structure/B2544613.png)
N-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙基)-1-苯基环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is an intriguing compound belonging to a class of molecules known for their potential applications in various fields, such as chemistry, biology, and medicine. This compound boasts a complex structure that contains multiple functional groups, making it highly reactive and versatile in scientific research.
科学研究应用
Chemistry
This compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it is used to probe cellular processes and molecular interactions.
Medicine
Potential medical applications include drug development and the design of therapeutic agents targeting specific pathways.
Industry
Industrial uses encompass the production of specialty chemicals and the development of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide typically involves several steps:
Starting Material: The synthesis usually starts with commercially available precursors.
Cyclopropanecarboxylation: An intermediate cyclopropanecarboxylic acid derivative is formed through a cyclopropanation reaction.
Triazine Ring Formation: The 1,2,3-triazine ring is introduced via a cyclization reaction.
Coupling Reaction: The final compound is obtained by coupling the cyclopropanecarboxylic acid derivative with the triazine intermediate.
Industrial Production Methods
For large-scale production, the process is often optimized to enhance yield and purity. Key factors include reaction temperature, pressure, solvent selection, and catalyst choice.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the compound's functional groups, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions, especially nucleophilic or electrophilic ones, can lead to the formation of various analogs with unique properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, usually under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in aprotic solvents.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under controlled temperatures and pressures.
Major Products
The products formed depend on the reaction type. Oxidation often leads to the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce a variety of derivatives, each with distinct chemical properties.
作用机制
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide exerts its effects by interacting with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites, leading to changes in the target's activity or function.
相似化合物的比较
Similar Compounds
N-(2-(4-oxo-2,1,3-benzoxadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
N-(2-(4-oxobenzo[c][1,2,3]thiadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
Uniqueness
The primary distinction of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide lies in its triazine ring, which imparts unique electronic properties and reactivity compared to its analogs
属性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZJABNSOFUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
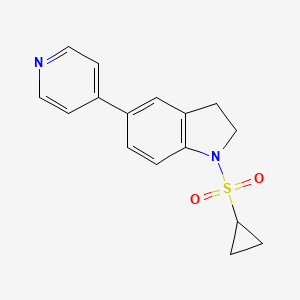
![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2544531.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)
![1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2544534.png)
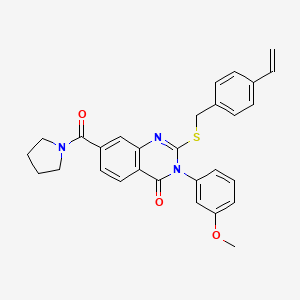
![Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate](/img/structure/B2544536.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)
![(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2544539.png)

![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2544542.png)
